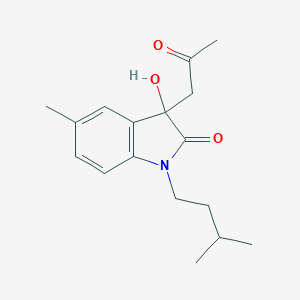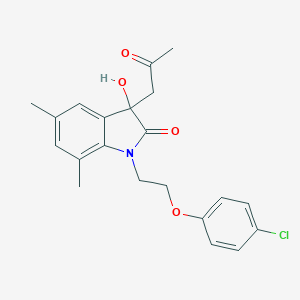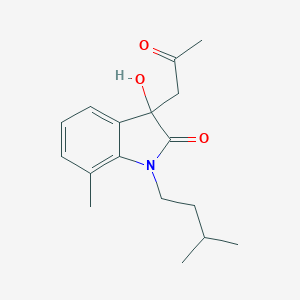![molecular formula C21H19BrFN3O B368567 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorobenzyl)pyrrolidin-2-one CAS No. 942863-72-1](/img/structure/B368567.png)
4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorobenzyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorobenzyl)pyrrolidin-2-one is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The development of efficient synthesis methods for complex organic compounds, like those related to benzimidazoles and imidazoles, is a key area of research. For instance, practical synthesis methods for intermediates used in pharmaceuticals demonstrate the ongoing efforts to improve the accessibility of structurally complex molecules for further study and application (Qiu et al., 2009).
Biological Activities
Enzyme Inhibition : Imidazole derivatives have been identified as potent enzyme inhibitors, showing significant potential in the treatment of diseases like diabetes mellitus through inhibition of enzymes like Dipeptidyl Peptidase IV (Mendieta et al., 2011). Such research underscores the therapeutic potential of structurally complex compounds in managing chronic conditions.
Antitumor Activity : The exploration of imidazole derivatives for antitumor activities reveals the compound's potential in cancer therapy. Studies review various imidazole compounds that have advanced to preclinical testing, highlighting their role in the search for new antitumor drugs (Iradyan et al., 2009).
Environmental Applications
- Organic Pollutant Treatment : The use of redox mediators in conjunction with enzymes for the treatment of organic pollutants presents an environmentally friendly approach to addressing industrial waste. Such methods show promise for the degradation of recalcitrant compounds, hinting at the broader applicability of organic compounds in environmental remediation (Husain & Husain, 2007).
properties
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O/c1-14(22)11-26-19-5-3-2-4-18(19)24-21(26)16-10-20(27)25(13-16)12-15-6-8-17(23)9-7-15/h2-9,16H,1,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPOICGGWJZHFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368484.png)
![N-[3'-acetyl-5-methyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B368486.png)
![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368487.png)
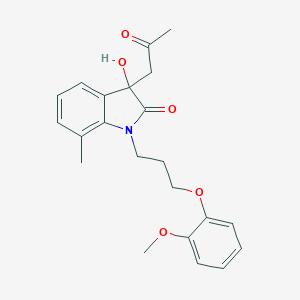
![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368489.png)
![N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368491.png)
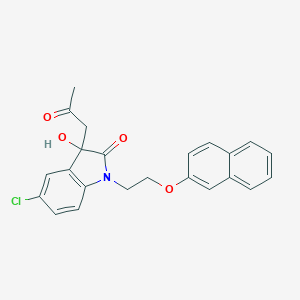
![N-{3'-acetyl-5-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368495.png)
![N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368496.png)
![N-[4-acetyl-7'-methyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368498.png)
